Potassium 4-isopropyl-1,3-thiazole-2-carboxylate
Overview
Description
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C7H8NO2S.K. It is a potassium salt derivative of thiazole, a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Scientific Research Applications
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential anticancer and anti-inflammatory activities.
Biochemical Analysis
Biochemical Properties
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure allows it to participate in biochemical pathways by either activating or inhibiting specific enzymes . For instance, it can interact with histamine-2 receptors, influencing the formation of stomach acid . Additionally, the compound’s interactions with other biomolecules can lead to the modulation of biochemical pathways, making it a versatile tool in biochemical research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of tyrosine kinase suppressors, such as dasatinib, which inhibits both Abelson murine leukemia and sarcoma . This modulation can lead to changes in cell signaling pathways, ultimately affecting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s thiazole ring allows it to bind to specific enzymes and receptors, leading to either activation or inhibition of their activity . This binding can result in changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable at -20°C, but its stability may vary under different conditions . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or inhibition, without causing adverse effects . At higher doses, the compound may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s thiazole ring allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, making it a valuable tool for studying metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to be transported across cell membranes and distributed within different cellular compartments . These interactions can affect the compound’s localization and accumulation, further influencing its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of potassium 4-isopropyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-isopropyl-1,3-thiazole-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity .
Chemical Reactions Analysis
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Mechanism of Action
The mechanism of action of potassium 4-isopropyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit bacterial enzymes, leading to antimicrobial effects. The compound may also interact with DNA, causing disruptions in cellular processes and leading to cell death in cancer cells .
Comparison with Similar Compounds
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives such as:
4-methyl-1,3-thiazole-2-carboxylate: Similar in structure but with a methyl group instead of an isopropyl group, leading to different biological activities.
4-ethyl-1,3-thiazole-2-carboxylate: Contains an ethyl group, which may affect its reactivity and pharmacological properties.
4-phenyl-1,3-thiazole-2-carboxylate: The phenyl group introduces aromaticity, potentially enhancing its binding affinity to biological targets.
This compound is unique due to its specific isopropyl substitution, which can influence its solubility, reactivity, and biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
potassium;4-propan-2-yl-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.K/c1-4(2)5-3-11-6(8-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJZCOFGXBMORF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8KNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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